molecular formula C8H8ClI B15328627 1-Chloro-3-(1-iodoethyl)benzene

1-Chloro-3-(1-iodoethyl)benzene

Cat. No.: B15328627
M. Wt: 266.50 g/mol
InChI Key: GVRXUECRVLARPD-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-iodoethyl)benzene is a halogenated aromatic compound featuring a chlorine substituent at the benzene ring's para position and an iodoethyl group at the meta position. Key characteristics of this compound likely include:

  • Molecular formula: C₈H₇ClI (inferred from similar compounds).
  • Reactivity: The iodine atom in the iodoethyl group may act as a leaving group in nucleophilic substitution reactions, while the chlorine on the aromatic ring directs electrophilic substitution to ortho/para positions.

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-chloro-3-(1-iodoethyl)benzene

InChI

InChI=1S/C8H8ClI/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3

InChI Key

GVRXUECRVLARPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-3-ethylbenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the selective introduction of iodine at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-iodoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can yield 1-chloro-3-ethylbenzene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 1-chloro-3-(1-ethoxyethyl)benzene when using ethanol.

    Oxidation: Products include 1-chloro-3-(1-formylethyl)benzene or 1-chloro-3-(1-carboxyethyl)benzene.

    Reduction: The major product is 1-chloro-3-ethylbenzene.

Scientific Research Applications

1-Chloro-3-(1-iodoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-iodoethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms on the benzene ring influence the reactivity and selectivity of the compound in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The table below compares 1-Chloro-3-(1-iodoethyl)benzene with structurally related compounds, focusing on substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
This compound C₈H₇ClI 266.50 (calc.) -Cl (para), -CH₂CH₂I (meta) Potential synthetic intermediate for pharmaceuticals N/A
1-Chloro-3-ethylbenzene C₈H₉Cl 140.61 -Cl (meta), -CH₂CH₃ (meta) Higher boiling point (≈303 K) due to ethyl group
1-Chloro-3-(2-fluoropropyl)benzene C₉H₁₀ClF 172.63 -Cl (meta), -CH₂CHFCH₃ Characterized via ¹H/¹³C NMR; fluorinated analogs used in medicinal chemistry
1-Chloro-3-(isocyanatomethyl)benzene C₈H₆ClNO 167.60 -Cl (meta), -CH₂NCO (meta) Liquid at 4°C; used in heterocycle synthesis
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.55 -Cl (meta), -NO₂ (meta) Industrial intermediate; regulated due to toxicity

Spectroscopic and Physical Properties

  • NMR Data : The ¹H NMR of 1-Chloro-3-(2-fluoropropyl)benzene (δ 1.5–2.0 ppm for CH₂CHFCH₃) suggests that the iodoethyl group in the target compound would exhibit distinct deshielding due to iodine’s polarizability.
  • Boiling Points : Ethyl-substituted analogs (e.g., 1-Chloro-3-ethylbenzene) have higher boiling points (~303 K) compared to methyl derivatives . The iodoethyl group in the target compound may further elevate boiling points due to increased molecular weight.

Key Differentiators

Iodine vs. Chloro/Fluoro Substituents : The iodoethyl group offers superior leaving-group ability compared to chloro or fluoro analogs, enabling unique reactivity in cross-coupling reactions.

Steric and Electronic Effects : The bulky iodoethyl group may hinder electrophilic substitution at the meta position, contrasting with smaller substituents like ethyl or isocyanate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Chloro-3-(1-iodoethyl)benzene, and how can regioselectivity be controlled during alkylation?

  • The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the iodoethyl group. Regioselectivity in chlorinated benzene derivatives is often controlled by directing groups or steric effects. For example, lithium diisopropylamide (LDA) -mediated lithiation of chlorobenzene derivatives can achieve ortho-directed functionalization . Purification typically involves column chromatography with halogen-stable stationary phases (e.g., silica gel modified with silver nitrate).

Q. How can spectroscopic techniques (NMR, MS) distinguish between structural isomers of halogenated ethylbenzenes?

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : The chloro and iodoethyl substituents produce distinct splitting patterns. For example, the iodoethyl group’s vicinal coupling (J ~ 6–8 Hz) and chlorine’s deshielding effect on adjacent protons are diagnostic.
  • Mass Spectrometry (MS) : Halogen isotopic patterns (e.g., chlorine’s M+2 peak at ~1/3 intensity; iodine’s dominant M+ peak) aid identification. Collision cross-section (CCS) data from ion mobility spectrometry can further differentiate isomers .

Q. What are the stability considerations for this compound under storage and reaction conditions?

  • The compound is light- and heat-sensitive due to the C–I bond’s low dissociation energy. Store at 4°C in amber vials under inert gas. Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic substitution. Stability in common solvents (e.g., DCM, THF) should be verified via TLC or GC-MS over 24-hour periods .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Density Functional Theory (DFT) calculates local electrophilic Fukui indices to identify reactive sites. The electron-withdrawing chloro group deactivates the ring, directing EAS to the para position relative to the iodoethyl group. Molecular dynamics (MD) simulations can model solvent effects on transition states .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during iodination reactions?

  • Competing pathways (e.g., radical vs. ionic mechanisms) may lead to divergent products. Low-temperature iodination (e.g., using NIS in AcOH at –20°C) favors kinetic control, while prolonged heating shifts equilibration toward thermodynamic products. Monitor via <sup>1</sup>H NMR reaction profiling .

Q. How can enantioselective synthesis be achieved if this compound contains a chiral center?

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) can induce stereocontrol. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. For example, sulfoxide-containing analogs achieve >99% ee using enzymatic resolution .

Q. What are the safety and environmental impacts of iodine-containing byproducts during large-scale synthesis?

  • Iodinated byproducts require capture via activated charcoal or iodine-selective resins to prevent environmental release. Toxicity profiles (e.g., LC50 in Daphnia magna) should be assessed using OECD 202 guidelines. Hazard statements (H334, H315) mandate fume hood use and PPE compliance .

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